molecular formula C14H11F3S B7779571 4-Methylthio-3'-trifluoromethylbiphenyl CAS No. 844856-50-4

4-Methylthio-3'-trifluoromethylbiphenyl

Cat. No.: B7779571
CAS No.: 844856-50-4
M. Wt: 268.30 g/mol
InChI Key: QFEWFBYUNMZRGE-UHFFFAOYSA-N
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Description

4-Methylthio-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3S It is characterized by the presence of a methylthio group (-SCH3) and a trifluoromethyl group (-CF3) attached to a biphenyl structure

Properties

IUPAC Name

1-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3S/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEWFBYUNMZRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231977
Record name 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-50-4
Record name 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthio-3’-trifluoromethylbiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Introduction of Methylthio Group: A methylthio group is introduced using methylthiolation reactions, often involving reagents like methylthiol or dimethyl disulfide.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of 4-Methylthio-3’-trifluoromethylbiphenyl may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-3’-trifluoromethylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds.

Scientific Research Applications

4-Methylthio-3’-trifluoromethylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methylthio-3’-trifluoromethylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio-2’-trifluoromethylbiphenyl: Similar structure but with different positional isomerism.

    4-Methylthio-4’-trifluoromethylbiphenyl: Another positional isomer with distinct properties.

    4-Methylthio-3’-difluoromethylbiphenyl: Similar compound with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

4-Methylthio-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methylthio and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

4-Methylthio-3'-trifluoromethylbiphenyl (CAS Number: 844856-50-4) is an organic compound characterized by a biphenyl structure with a methylthio (-SCH₃) and a trifluoromethyl (-CF₃) group. Its unique structural features make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C₁₄H₁₁F₃S
  • Molecular Weight : 284.30 g/mol
  • Functional Groups : Methylthio and trifluoromethyl

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It has been shown to interact with certain receptors, which may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, which are summarized in the following table:

Activity Description Reference
AntimicrobialExhibits significant antimicrobial properties against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
Enzyme InteractionInteracts with cytochrome P450 enzymes, affecting drug metabolism.
CytotoxicityInduces cytotoxic effects in specific cancer cell lines.

Case Studies

  • Anticancer Activity :
    A study investigated the effect of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Properties :
    Research conducted on various bacterial strains revealed that this compound exhibits notable antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound Biological Activity Unique Features
4-Methylthio-2'-trifluoromethylbiphenylModerate anticancer activityDifferent positional isomerism
4-Dimethylamino-3'-trifluoromethylbiphenylStronger enzyme inhibitionContains a dimethylamino group
4-Methylthio-3'-difluoromethylbiphenylLower antimicrobial activityDiffers by having a difluoromethyl group

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